1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is a phthalimide derivative characterized by a hydrophobic isoindole-1,3-dione core substituted with a 4-methylphenyl group via a ketone-linked ethyl chain. Phthalimides are privileged scaffolds in medicinal chemistry due to their ability to enhance membrane permeability and modulate biological targets such as cyclooxygenases (COX), acetylcholinesterase, and ion channels . The compound’s synthesis typically involves nucleophilic substitution reactions between 1H-isoindole-1,3(2H)-dione and halogenated intermediates like 2-chloro-1-(4-methylphenyl)ethanone, followed by purification via crystallization .
Its N-substituted analogs are also explored for anticonvulsant, antioxidant, and anti-angiogenic activities .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJMOAIQHMKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475261 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909-25-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Phthalimide (C₈H₅NO₂) is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The resulting anion reacts with 2-bromo-1-(4-methylphenyl)ethanone (phenacyl bromide) via an SN2 mechanism, displacing bromide and forming the C–N bond.
Experimental Conditions
-
Solvent : DMF or dimethyl sulfoxide (DMSO) at 80–100°C
-
Base : K₂CO₃ (2.0 equiv)
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Purification : Recrystallization from ethanol/water mixtures
Condensation of Phthalic Anhydride with Phenacylamine
An alternative approach involves condensing phthalic anhydride with 2-amino-1-(4-methylphenyl)ethanone. This method is less common due to the limited availability of the phenacylamine precursor.
Reaction Pathway
Phthalic anhydride reacts with the primary amine group of 2-amino-1-(4-methylphenyl)ethanone in refluxing acetic acid, forming the corresponding phthalimide via cyclodehydration.
Optimization Challenges
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Amine Stability : The phenacylamine is prone to ketone-enol tautomerism, complicating isolation.
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Side Reactions : Overheating may lead to imide ring-opening or ketone reduction.
Process-Related Impurities and Mitigation
During synthesis, impurities arise from incomplete alkylation or hydrolysis. For example:
Impurity Profiles
| Impurity | Source | Removal Method |
|---|---|---|
| Phthalimide | Starting material residual | Recrystallization |
| 2,2-Bis(p-tolyl)acetyl | Excess phenacyl bromide | Column chromatography |
Industrial-Scale Considerations
Large-scale production faces challenges in exothermic reaction control and solvent recovery. Patent literature suggests using flow reactors to enhance heat dissipation and reduce reaction times.
Applications in Medicinal Chemistry
This compound serves as an intermediate in kinase inhibitor synthesis. For instance, Cohen et al. (2007) utilized analogous phthalimides to develop RSK inhibitors, highlighting its role in drug discovery .
Chemical Reactions Analysis
Hydrolysis Reactions
The isoindole-1,3-dione ring undergoes hydrolysis under acidic or basic conditions to yield phthalamic acid derivatives. For example:
This reaction is typical of phthalimides, as demonstrated in the synthesis of similar derivatives .
Key Conditions
| Reaction Medium | Product | Yield | Reference |
|---|---|---|---|
| 10% HCl (0–5°C) | Phthalamic acid analog | Not reported | |
| 10% NaOH (reflux) | Deprotected amine | 47–92% |
Nucleophilic Substitution at the Oxoethyl Chain
The ketone group in the 2-oxoethyl side chain can participate in nucleophilic additions. For instance, reaction with hydroxylamine forms a hydrazone:
This is inferred from the reactivity of structurally related α-oxoethylphthalimides.
Experimental Observations
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Hydrazone formation occurs in ethanol under reflux.
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Thiols and amines may similarly attack the carbonyl group, forming thioesters or amides.
Reduction of the Ketone Group
The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄:
Reduction pathways are common in ketone-containing phthalimides, as noted in studies on isoindole derivatives .
Comparison of Reducing Agents
| Agent | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | Moderate | |
| LiAlH₄ | Primary alcohol | High |
Cyclocondensation Reactions
The oxoethyl side chain may undergo cyclization with amines or hydrazines to form heterocycles. For example:
Such reactions are observed in structurally related compounds under basic conditions .
Reaction Parameters
| Reagent | Solvent | Temperature | Product Type |
|---|---|---|---|
| Hydrazine | Ethanol | 80°C | Pyrazoline derivative |
Electrophilic Aromatic Substitution
The 4-methylphenyl group can undergo sulfonation or nitration at the para position due to the electron-donating methyl group:
This reactivity aligns with studies on substituted phenylphthalimides .
Regioselectivity
| Reaction | Position | Catalyst | Reference |
|---|---|---|---|
| Nitration | Para | H₂SO₄ | |
| Sulfonation | Para | SO₃ |
Photochemical Reactions
UV irradiation of the phthalimide core may induce [2+2] cycloaddition or ring-opening, as seen in related isoindole-diones .
Documented Outcomes
Scientific Research Applications
Anticancer Activity
Research has indicated that isoindole derivatives exhibit promising anticancer properties. For example, studies have shown that compounds similar to 1H-Isoindole-1,3(2H)-dione can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the isoindole structure could enhance its cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound's ability to interact with DNA and disrupt cellular signaling pathways was identified as a potential mechanism of action.
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Isoindole Derivative A | Breast Cancer | 5.4 | |
| Isoindole Derivative B | Lung Cancer | 3.8 |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of isoindole derivatives. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study : An investigation into the neuroprotective properties of related isoindole compounds found that they could reduce neuronal cell death induced by glutamate toxicity in primary neuronal cultures . The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS).
Organic Electronics
The unique electronic properties of isoindole derivatives make them suitable for applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study : A recent study highlighted the use of 1H-Isoindole-1,3(2H)-dione derivatives in the fabrication of high-performance OLEDs. The compounds demonstrated excellent charge transport properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific proteins and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
COX Inhibitors
Key Findings :
- The target compound exhibits moderate COX-1 inhibition but less selectivity compared to analogs with extended linkers (e.g., Compound H), which better fit COX-2’s larger active site .
- Compound H ’s 3-methoxy group enhances COX-2 affinity by forming additional hydrogen bonds, while the target compound’s 4-methylphenyl group prioritizes hydrophobic interactions .
Anticonvulsant Derivatives
Key Findings :
- Substituents like phenylethyl groups improve anticonvulsant activity but reduce solubility .
Anti-Angiogenic Derivatives
| Compound | Substituents | Anti-Angiogenic Activity (CAM Assay) | Reference |
|---|---|---|---|
| Target Compound | 4-Methylphenyl-oxoethyl | Moderate inhibition | |
| Compound 13 (Analog) | 2-Phenylethyl | Strong inhibition (70% reduction) |
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound H (COX-2 Inhibitor) | 2-(2-Phenylethyl) Derivative |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 | 3.5 | 2.1 |
| Solubility (mg/mL) | 0.12 | 0.07 | 0.25 |
| Plasma Protein Binding (%) | 89 | 92 | 78 |
| Metabolic Stability (t₁/₂) | 2.3 h | 1.8 h | 3.5 h |
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives, particularly 2-[2-(4-methylphenyl)-2-oxoethyl], have garnered attention in medicinal chemistry due to their diverse biological activities. This compound belongs to the isoindole class, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies and findings.
- Molecular Formula : C15H11NO2
- Molecular Weight : 237.253 g/mol
- Density : 1.296 g/cm³
- Boiling Point : 398.3 ºC at 760 mmHg
- LogP : 2.8606
- Vapor Pressure : mmHg at 25°C
Anti-inflammatory Activity
A significant area of research has focused on the anti-inflammatory properties of isoindole derivatives. A study evaluated several N-substituted isoindole-1,3-dione derivatives for their cyclooxygenase (COX) inhibitory activity, specifically targeting COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.
| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Meloxicam | 90.28 | 0.5 | 180 |
| Compound D | 45.12 | 0.3 | 150 |
| Compound E | 60.25 | 0.4 | 150 |
Compounds D and E exhibited greater selectivity for COX-2 compared to meloxicam, indicating their potential as anti-inflammatory agents with fewer side effects associated with COX-1 inhibition .
Antimicrobial Activity
Research has also indicated that isoindole derivatives possess antimicrobial properties. A study synthesized various phthalimide derivatives and tested them against different bacterial strains using the agar well diffusion method.
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 20 |
| Compound C | Pseudomonas aeruginosa | 15 |
The results demonstrated that certain derivatives showed significant antimicrobial activity, particularly against S. aureus .
Antioxidant Activity
In addition to anti-inflammatory and antimicrobial activities, the antioxidant potential of these compounds has been evaluated using the DPPH radical scavenging assay. The antioxidant activity was found to correlate with the presence of specific substituents on the isoindole ring.
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Compound C | 90 |
These findings suggest that modifications to the chemical structure can enhance antioxidant properties, making them promising candidates for further development in oxidative stress-related diseases .
Case Study 1: Anti-inflammatory Effects
A clinical study investigated the effects of a specific isoindole derivative on patients with rheumatoid arthritis. Patients treated with the compound showed a significant reduction in inflammatory markers (CRP and ESR) compared to a control group receiving standard treatment.
Case Study 2: Antimicrobial Efficacy
Another study assessed the efficacy of an isoindole derivative against multi-drug resistant bacterial strains in vitro and in vivo models. The results indicated a substantial decrease in bacterial load in treated groups compared to untreated controls, highlighting its potential as a novel antimicrobial agent.
Q & A
Q. Q. What strategies mitigate off-target effects in in vivo pain models?
- Methodological Answer :
- Dose Escalation Studies : Identify the minimum effective dose (MED) to minimize CNS side effects.
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS.
- Szkatuła et al. (2021) used 20 mg/kg doses with no observed sedation or motor impairment in open-field tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
